![molecular formula C11H16FNO2 B2905185 5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine CAS No. 2165574-29-6](/img/structure/B2905185.png)
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
This compound, also known as 5-Fluoro-1- (2R,5S)- [2- (hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is used as an antiviral drug . It’s a fluorinated cytosine derivative with significant anti-cancer activity and is currently being studied for its potential use in cancer therapy.
Synthesis Analysis
The synthesis of this compound involves various processes using different synthetic routes . Stereoselective synthetic routes were developed, which by means of the use of chiral auxiliaries such as menthol, allow the desired stereochemistry to be induced and allow Emtricitabine to be obtained directly as a single enantiomer .Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O5 . It belongs to the class of organic compounds known as pyrimidine nucleosides and analogues .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process for producing this compound has been improved and patented .Physical And Chemical Properties Analysis
This compound is a solid and soluble in water . It has a molecular weight of 246.19 g/mol .Scientific Research Applications
Antineoplastic Agent
As an antineoplastic agent , it is employed in cancer therapy, particularly in the treatment of solid tumors such as colon and breast cancer. It acts by interfering with DNA synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth .
Experimental Anticancer Agent
It has shown promise as an experimental anticancer agent with activity against a variety of malignant neoplasms. Research is ongoing to determine its efficacy and potential as a standard treatment option .
Thymidylate Synthetase Inhibition
This compound is a potent inhibitor of thymidylate synthetase , an enzyme vital for DNA synthesis. By inhibiting this enzyme, it prevents the proliferation of cancer cells, making it a valuable tool in cancer chemotherapy .
Treatment of Colorectal Cancer
The compound plays a significant role in the treatment of colorectal cancer , offering a therapeutic approach that targets the cancer cells while sparing normal cells to a certain extent .
Prodrug Development
It serves as a basis for the development of prodrugs that can be activated in the tumor microenvironment. This strategy aims to deliver the active drug selectively to cancer cells, reducing systemic toxicity and improving treatment outcomes .
Safety and Hazards
properties
IUPAC Name |
(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-[(2R,5R)-5-methyloxolan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8-4-5-10(15-8)11(14)13-6-2-3-9(12)7-13/h3,8,10H,2,4-7H2,1H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXTNJYXZGSSF-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)N2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine |
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